Dienantato de estradiol

Descripción general

Descripción

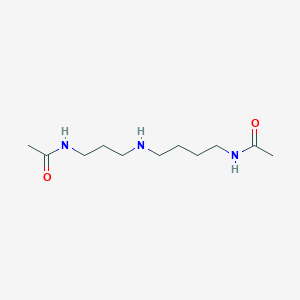

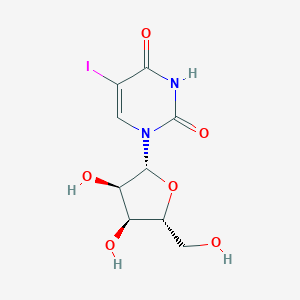

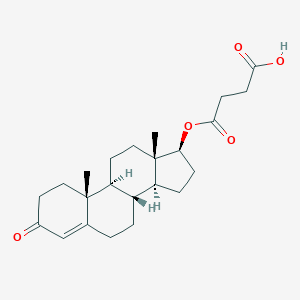

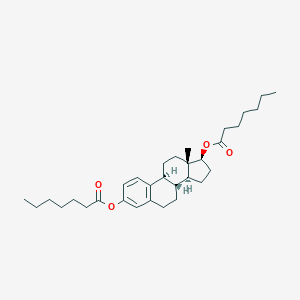

El dienantato de estradiol es un medicamento estrogénico de acción prolongada que se usó anteriormente en la terapia hormonal de reemplazo y para suprimir la lactancia en mujeres . Es un éster de estradiol, una hormona natural que actúa como la principal hormona sexual femenina . El this compound es conocido por su actividad estrogénica prolongada debido a su cadena lateral éster, que mejora su biodisponibilidad y absorción .

Aplicaciones Científicas De Investigación

El dienantato de estradiol se ha utilizado en varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El dienantato de estradiol actúa como un profármaco del estradiol. Una vez administrado, se hidroliza para liberar estradiol, que luego se une a los receptores de estrógenos (ERα y ERβ) en varios tejidos, incluidos los senos, el útero, los ovarios, la piel, la próstata, los huesos, la grasa y el cerebro . La unión del estradiol a estos receptores conduce a la regulación de la transcripción genética y la formación de ARN mensajero, lo que finalmente da como resultado los efectos fisiológicos del estrógeno .

Análisis Bioquímico

Biochemical Properties

Estradiol Dienanthate, being a prodrug of estradiol, interacts with various enzymes, proteins, and other biomolecules. It is involved in estrogen biology, which includes roles in the development of secondary sexual organs in both sexes, plus uterine angiogenesis and proliferation during the menstrual cycle and pregnancy in women .

Cellular Effects

Estradiol Dienanthate influences cell function by modulating metabolic and biochemical pathways implicated in various cellular processes . It has neurotrophic and neuroprotective effects and impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Estradiol Dienanthate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to have an impact on estrogen biology, which can be best understood through a systems approach .

Temporal Effects in Laboratory Settings

The effects of Estradiol Dienanthate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Estradiol Dienanthate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Estradiol Dienanthate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Estradiol Dienanthate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and this can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Estradiol Dienanthate and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El dienantato de estradiol se sintetiza mediante la esterificación del estradiol con ácido heptanoico (ácido enántico). La reacción normalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .

Métodos de producción industrial: En entornos industriales, la síntesis del this compound implica la reacción del estradiol con ácido heptanoico en presencia de un catalizador y bajo condiciones controladas de temperatura y presión. El producto se purifica luego mediante recristalización o cromatografía para obtener la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: El dienantato de estradiol experimenta hidrólisis, donde el enlace éster se rompe para liberar estradiol y ácido heptanoico . Esta reacción está catalizada por esterasas en el cuerpo.

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por esterasas, típicamente ocurre en condiciones fisiológicas.

Esterificación: Implica reactivos como ácido heptanoico y DCC en condiciones anhidras.

Productos principales formados:

Hidrólisis: Estradiol y ácido heptanoico.

Comparación Con Compuestos Similares

El dienantato de estradiol es similar a otros ésteres de estradiol como el valerato de estradiol, el cipionato de estradiol y el benzoato de estradiol . Estos compuestos también actúan como profármacos del estradiol y se utilizan para mejorar la biodisponibilidad y la absorción del estradiol. El this compound es único en su duración de acción prolongada debido a la presencia de la cadena lateral éster heptanoato .

Compuestos similares:

- Valerato de estradiol

- Cipionato de estradiol

- Benzoato de estradiol

Las propiedades únicas del this compound lo convierten en un compuesto valioso en la terapia hormonal y la investigación científica, a pesar de su descontinuación en el uso médico .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAHZPTYWMWNKO-CAHAWPIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024596 | |

| Record name | Estradiol dienanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estradiol dienanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7732-97-0 | |

| Record name | Estradiol, diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7732-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dienanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol dienanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol dienanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol diheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL DIENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65C72P1860 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are commonly used to determine the concentration of Estradiol Dienanthate in pharmaceutical formulations?

A1: High-performance liquid chromatography (HPLC) is a common technique employed to quantify Estradiol Dienanthate in pharmaceutical formulations. One study utilized a multi-step gradient reversed-phase ion-pairing HPLC method to analyze Estradiol Dienanthate in oily solutions []. This method employed a mobile phase consisting of 1-pentane sulfonic acid sodium salt, acetonitrile, and water, and an octadecyl silane column for separation. This method demonstrated high precision, with relative standard deviations (RSD) of less than 0.94% for the assay of Estradiol Dienanthate in commercial formulations [].

Q2: Can you explain the context of using Estradiol Dienanthate in a clinical setting based on the provided research?

A2: The provided research highlights the use of Estradiol Dienanthate in combination with other hormonal medications for lactation suppression []. Specifically, the study investigated the efficacy of a formulation containing Estradiol Dienanthate, Testosterone Enanthate Benzilic Acid Hydrazone, and Estradiol Benzoate in suppressing lactation in postpartum women []. This formulation was administered intramuscularly shortly after delivery and its effectiveness was compared to a control group receiving standard care (breast binding and analgesics) []. The research focused on the clinical observation of breast firmness and response to pressure in both groups over several days postpartum []. This highlights the potential application of Estradiol Dienanthate in managing postpartum lactation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.